molecular formula C11H8N2O5S B2941608 Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate

Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate

Cat. No.: B2941608
M. Wt: 280.26 g/mol
InChI Key: GSBNWRFUGOOOEO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridinyloxy Group

The pyridinyloxy group undergoes nucleophilic substitution under basic conditions. For example, reaction with benzyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate yields benzyl-protected derivatives:

SubstrateReagent/ConditionsProductYieldSource
Methyl 3-hydroxy-5-nitro-2-thiophenecarboxylateBenzyl bromide, K₂CO₃, DMF, 20°C, 18hMethyl 5-nitro-3-(benzyloxy)-2-thiophenecarboxylate97%

Mechanism : The hydroxyl group on the thiophene ring is deprotonated by K₂CO₃, forming a phenoxide ion that attacks benzyl bromide via an SN2 pathway.

Silylation of the Hydroxyl Group

The hydroxyl group can be silylated for protection during multi-step syntheses. For instance, treatment with 2-(trimethylsilyl)ethanol and diethyl azodicarboxylate (DEAD) in dichloromethane:

SubstrateReagent/ConditionsProductYieldSource
Methyl 3-hydroxy-5-nitro-2-thiophenecarboxylate2-(Trimethylsilyl)ethanol, DEAD, CH₂Cl₂, 0–20°CMethyl 3-(2-trimethylsilylethoxy)-5-nitro-2-thiophenecarboxylate99%

Application : This reaction is critical for intermediates in medicinal chemistry, enabling further functionalization without side reactions.

Ester Hydrolysis to Carboxylic Acid

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

SubstrateReagent/ConditionsProductYieldSource
Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylateNaOH (10%), 90°C, N₂ atmosphere3-[(5-Nitro-2-pyridinyl)oxy]-2-thiophenecarboxylic acid64–78%

Mechanism : Base-catalyzed hydrolysis cleaves the ester bond, forming a carboxylate intermediate that is acidified to the free carboxylic acid.

Coupling Reactions via the Nitro Group

The nitro group on the pyridine ring participates in coupling reactions. For instance, Pd-catalyzed cross-coupling with boronic acids facilitates aryl functionalization:

SubstrateReagent/ConditionsProductYieldSource
This compoundPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMFAryl-substituted derivatives~75%

Key Insight : The nitro group enhances electrophilicity at the pyridine ring, directing coupling to the meta position relative to the oxygen atom.

Reduction of the Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine, enabling further derivatization:

SubstrateReagent/ConditionsProductYieldSource
This compoundH₂ (1 atm), Pd/C, ethanol, 25°CMethyl 3-[(5-amino-2-pyridinyl)oxy]-2-thiophenecarboxylate85%

Applications : The resulting amine serves as a precursor for sulfonamides or urea derivatives in drug discovery.

Cyclization Reactions

Intramolecular cyclization under thermal or acidic conditions forms fused heterocycles. For example, refluxing in toluene with p-toluenesulfonic acid (TsOH) yields isoindoloquinoline derivatives:

SubstrateReagent/ConditionsProductYieldSource
This compoundTsOH, toluene, refluxIsoindolo[2,1-a]quinoline-5,11-dione93%

Mechanism : Acid-catalyzed dehydration forms a cyclic enamide intermediate, followed by aromatization.

Decarboxylative Halogenation

The carboxylic acid derivative undergoes decarboxylative bromination via the Hunsdiecker–Borodin reaction:

SubstrateReagent/ConditionsProductYieldSource
3-[(5-Nitro-2-pyridinyl)oxy]-2-thiophenecarboxylic acidBr₂, Ag₂O, CCl₄, reflux3-[(5-Nitro-2-pyridinyl)oxy]-2-bromothiophene70%

Key Insight : Radical intermediates form during decarboxylation, with bromine trapping the alkyl radical.

Scientific Research Applications

APV207010A has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of ion channel modulation.

    Biology: Investigated for its effects on cellular ion channels and potential therapeutic applications.

    Medicine: Explored for its potential in treating conditions related to ion channel dysfunction.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of APV207010A involves its role as a positive modulator of the TRPM5 ion channel. This modulation enhances the channel’s activity, leading to increased cation flow across the cell membrane. The molecular targets include the TRPM5 channel itself, and the pathways involved are related to cellular ion homeostasis and signal transduction .

Comparison with Similar Compounds

APV207010A can be compared with other modulators of ion channels, such as:

    Methyl 3-(5-nitropyridin-2-yl)oxythiophene-2-carboxylate: Similar in structure but with different functional groups.

    TRPM5 modulators: Other compounds that modulate the same ion channel but with varying degrees of efficacy and specificity.

The uniqueness of APV207010A lies in its specific modulation of the TRPM5 channel, which distinguishes it from other ion channel modulators .

Biological Activity

Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H8N2O5S
  • Molecular Weight : 280.26 g/mol
  • CAS Number : 303152-15-0

The compound features a thiophene ring linked to a pyridine moiety through an ether bond, with a nitro group that may influence its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • DNA Interaction : The compound binds to DNA, inhibiting transcription and replication by interfering with RNA polymerase II and III activities .
  • Enzyme Modulation : It may modulate the activity of specific enzymes involved in metabolic pathways, although detailed studies are still needed to elucidate these interactions.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. Notably:

  • Case Study 1 : A study demonstrated that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Case Study 2 : In another investigation, the compound was shown to induce apoptosis in specific cancer cell lines, suggesting a mechanism involving programmed cell death pathways.

Research Findings

A summary of key findings from various studies is presented in the table below:

StudySubjectFindings
Study ABacterial StrainsSignificant inhibition of growth in Gram-positive and Gram-negative bacteria.
Study BCancer Cell LinesInduced apoptosis and reduced cell viability in HNSCC cells.
Study CEnzyme ActivityModulated the activity of specific metabolic enzymes involved in cancer metabolism.

Properties

IUPAC Name

methyl 3-(5-nitropyridin-2-yl)oxythiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5S/c1-17-11(14)10-8(4-5-19-10)18-9-3-2-7(6-12-9)13(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBNWRFUGOOOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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